

An In-depth Technical Guide to N-Desethyl-isotonitazene (CAS 2732926-24-6)

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Compound of Interest

Compound Name: Ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer

This document is intended for academic and research purposes only. N-desethyl-isotonitazene is a potent synthetic opioid with significant potential for abuse and harm. Its synthesis, handling, and use are subject to strict regulation in many jurisdictions. All activities involving this substance should be conducted in compliance with local, national, and international laws and regulations, and under appropriate safety protocols.

Introduction

N-desethyl-isotonitazene, also known as norisotonitazene, is a potent synthetic opioid belonging to the 2-benzylbenzimidazole class of compounds. Initially identified as a metabolite of isotonitazene, it has since emerged as a standalone substance of concern in forensic and toxicological settings. This guide provides a comprehensive overview of its chemical properties, pharmacological profile, and analytical methodologies.

It is critical to note that the CAS number 161797-99-5, as initially queried, is incorrectly associated with N-desethyl-isotonitazene in some sources. The correct CAS Registry Number for N-desethyl-isotonitazene is 2732926-24-6.^{[1][2]} This guide will exclusively refer to the properties and data associated with the correct CAS number.

Chemical and Physical Properties

N-desethyl-isotonitazene is characterized by a 2-benzylbenzimidazole core structure with a nitro group and an N-ethyl-ethanamine substituent. The hydrochloride salt is the common form available as a reference standard and is described as a crystalline solid.[\[1\]](#)

Property	Value	Source
IUPAC Name	N-ethyl-2-[[4-(1-methylethoxy)phenyl]methyl]-5-nitro-1H-benzimidazole-1-ethanamine	[1]
Other Names	Norisotonitazene, Des-Iso	[1] [2]
CAS Number	2732926-24-6	[1] [2]
Molecular Formula	C ₂₁ H ₂₆ N ₄ O ₃	[1] [3]
Molecular Weight	382.46 g/mol	[1] [3]
Appearance	Crystalline solid (hydrochloride salt)	[1]
Solubility (HCl salt)	Soluble in DMF (30 mg/mL), DMSO (30 mg/mL), Ethanol (30 mg/mL), and PBS (pH 7.2) (5 mg/mL)	[1] [4]

Uses and Applications

N-desethyl-isotonitazene has no recognized therapeutic or industrial applications.[\[1\]](#) Its primary legitimate use is as a certified reference material in analytical and forensic laboratories for the identification and quantification of this substance in seized materials and biological samples.[\[1\]](#) It is also used in scientific research to study the structure-activity relationships of benzimidazole opioids and their effects on opioid receptors.[\[1\]](#)

Mechanism of Action and Pharmacology

N-desethyl-isotonitazene is a potent and selective agonist of the μ -opioid receptor (MOR), a G protein-coupled receptor.^[5] Its high affinity and efficacy at the MOR are responsible for its powerful opioid effects, which include analgesia, euphoria, and respiratory depression.^{[1][5]}

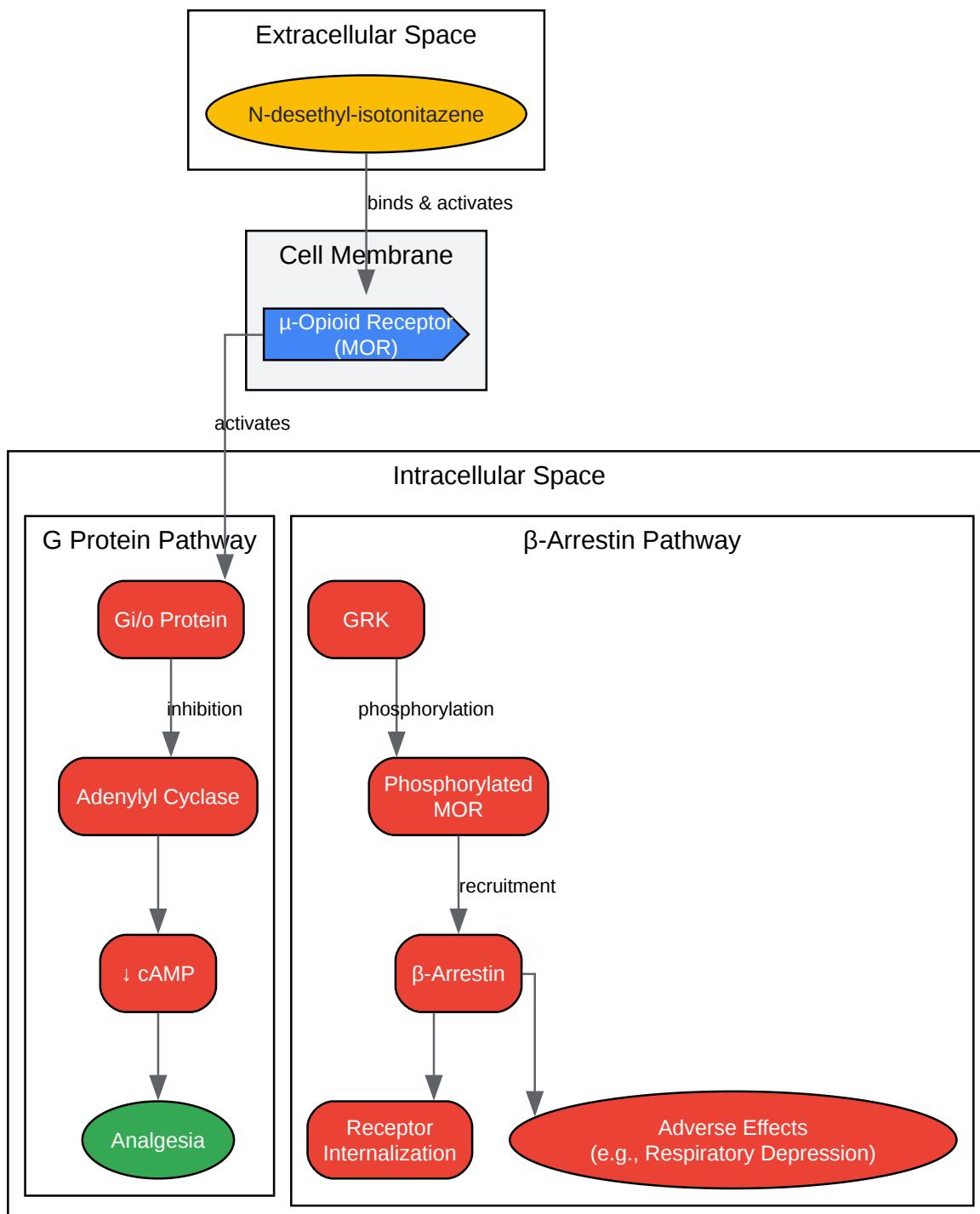
Pharmacological Data

In vitro studies have demonstrated that N-desethyl-isotonitazene is significantly more potent than morphine and, in some assays, more potent than fentanyl.^[1] It exhibits superagonist activity at the μ -opioid receptor, surpassing the signaling of standard agonists in both G protein and β -arrestin recruitment pathways.^[5]

Parameter	Value	Receptor/Assay	Source
Ki (Binding Affinity)	2.2 ± 0.4 nM	μ -opioid receptor	[1]
Ki (Binding Affinity)	838.9 ± 120.0 nM	κ -opioid receptor	[1]
Ki (Binding Affinity)	610.2 ± 108.0 nM	δ -opioid receptor	[1]
EC50 (BRET Assay)	252 pM	μ -opioid receptor	[1]
EC50 (cAMP Assay)	4.13 pM	μ -opioid receptor	
EC50 (β -arrestin2 recruitment)	3.35 nM	μ -opioid receptor	[6]
EC50 (Aequoscreen [®] assay)	0.500 nM	μ -opioid receptor	[6]

Signaling Pathway

Activation of the μ -opioid receptor by N-desethyl-isotonitazene initiates downstream signaling through two primary pathways: the G protein-dependent pathway and the β -arrestin pathway. The G protein pathway is primarily responsible for the analgesic effects, while the β -arrestin pathway is implicated in some of the adverse effects, such as respiratory depression and tolerance.^[5]



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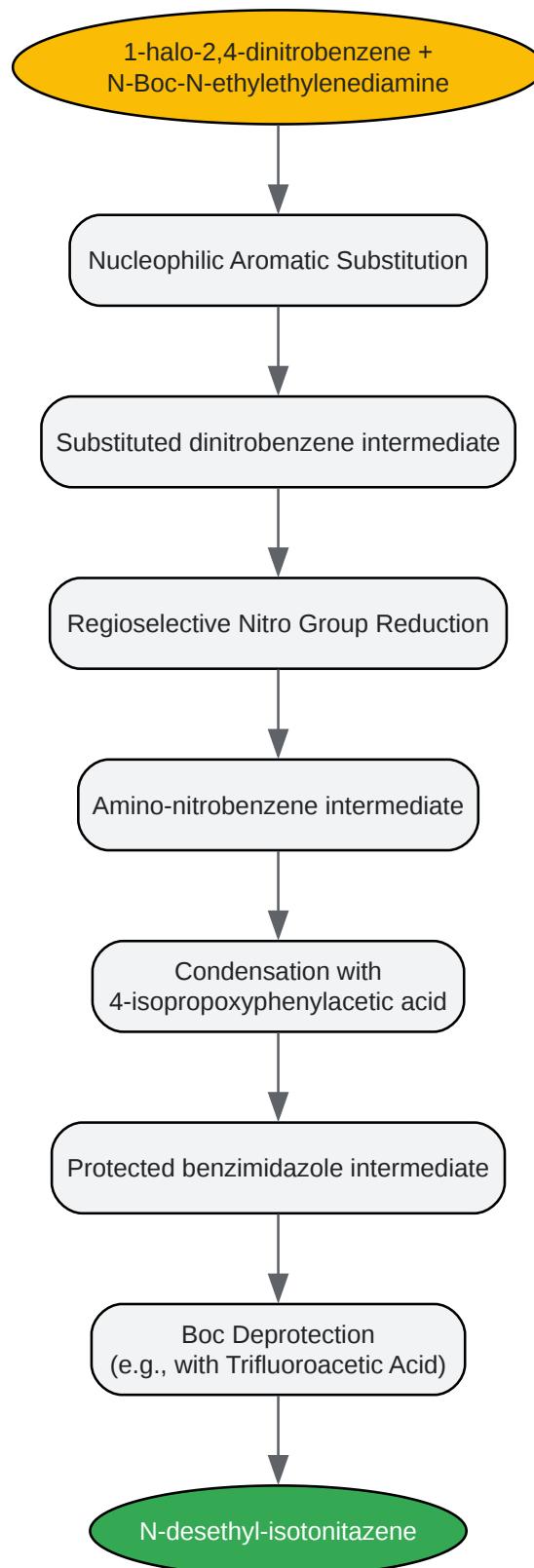
μ -Opioid Receptor Signaling Pathway for N-desethyl-isotonitazene.

Experimental Protocols

Detailed, step-by-step experimental protocols for N-desethyl-isotonitazene are not extensively available in the public domain. However, the principles of the key analytical and pharmacological assays cited in the literature are described below.

Synthesis

The synthesis of N-desethyl-isotonitazene can be achieved through a multi-step process involving the substitution of a halogenated dinitrobenzene, followed by regioselective reduction, condensation, and deprotection.[\[1\]](#)



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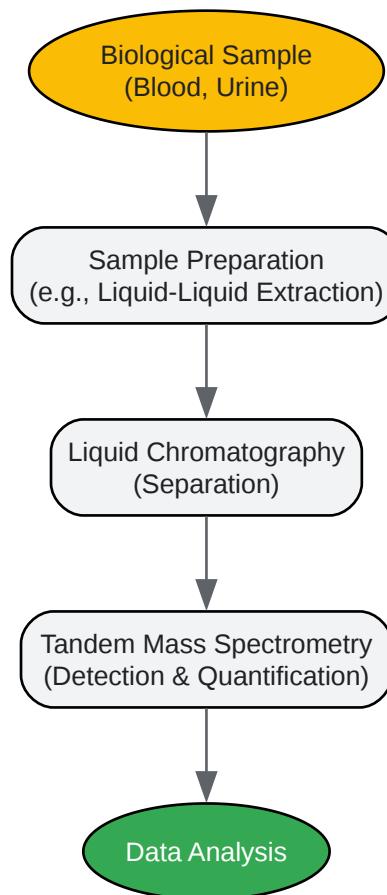
General Synthesis Workflow for N-desethyl-isotonitazene.

Analytical Methods

The identification and quantification of N-desethyl-isotonitazene in forensic samples are typically performed using chromatographic techniques coupled with mass spectrometry.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

- Principle: This is a highly sensitive and selective method for quantifying substances in complex matrices like blood and urine. The sample is first separated by liquid chromatography, and then the compound of interest is fragmented and detected by a tandem mass spectrometer.
- Sample Preparation: A common method is a basic liquid-liquid extraction.[\[7\]](#)[\[8\]](#)
- Chromatography: A C18 analytical column is often used for separation.[\[8\]](#)
- Detection: Multiple reaction monitoring (MRM) mode is employed for sensitive and specific detection.[\[8\]](#)
- Quantification: Calibration curves are generated using certified reference material, with a typical range of 0.5–50 ng/mL in blood.[\[8\]](#)[\[9\]](#)



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General Analytical Workflow for N-desethyl-isotonitazene.

In Vitro Pharmacological Assays

Radioligand Binding Assay:

- Principle: This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
- Methodology: Cell membranes expressing the μ -opioid receptor are incubated with a radiolabeled opioid antagonist (e.g., [3 H]naloxone) and varying concentrations of the test compound. The amount of radioactivity bound to the membranes is measured, and the inhibition constant (K_i) is calculated.

μ -Opioid Receptor Activation Assays:

- Principle: These assays measure the functional consequences of receptor activation, such as G protein activation or β -arrestin recruitment.
- Bioluminescence Resonance Energy Transfer (BRET) Assay: This technique measures the interaction between a luminescent donor and a fluorescent acceptor fused to the receptor and signaling proteins (G protein, β -arrestin). Agonist binding brings the donor and acceptor into proximity, resulting in a BRET signal.[\[5\]](#)
- cAMP Inhibition Assay: μ -opioid receptor activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This change can be measured using various commercially available kits.
- β -Arrestin Recruitment Assay: Upon agonist binding and receptor phosphorylation, β -arrestin is recruited to the receptor. This interaction can be monitored using techniques like BRET or enzyme fragment complementation assays.[\[10\]](#)

Conclusion

N-desethyl-isotonitazene (CAS 2732926-24-6) is a highly potent synthetic opioid of the 2-benzylbenzimidazole class with significant implications for public health and forensic science. Its primary mechanism of action is as a selective and high-efficacy agonist at the μ -opioid receptor. While it has no approved medical use, its availability as a reference standard is crucial for its detection and the ongoing research into the pharmacology of novel synthetic opioids. Researchers and drug development professionals should be aware of its high potency and the associated safety considerations in handling and analysis.

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